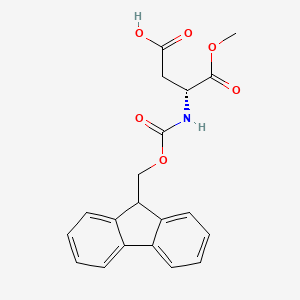

Fmoc-d-asp-ome

描述

Fmoc-d-asp-ome, also known as N-α-Fmoc-d-aspartic acid β-methyl ester, is a derivative of aspartic acid. It is commonly used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a protective group for the amino function, preventing unwanted side reactions during the synthesis process.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-d-asp-ome typically involves the protection of the amino group of d-aspartic acid with the Fmoc group. This is followed by the esterification of the carboxyl group to form the methyl ester. The reaction conditions often involve the use of dichloromethane (DCM) as a solvent and N,N-diisopropylethylamine (DIPEA) as a base .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated peptide synthesizers and stringent quality control measures to ensure consistency and reproducibility .

化学反应分析

Types of Reactions

Fmoc-d-asp-ome undergoes several types of chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine.

Coupling Reactions: It can participate in peptide bond formation through coupling reactions with other amino acids.

Common Reagents and Conditions

Hydrolysis: Calcium (II) iodide can be used as a protective agent for the Fmoc group during hydrolysis.

Deprotection: Piperidine is commonly used for the removal of the Fmoc group.

Major Products Formed

Hydrolysis: The major product is d-aspartic acid.

Deprotection: The major product is the free amine of d-aspartic acid.

Coupling: The major products are peptides containing d-aspartic acid residues.

科学研究应用

Key Applications

1. Peptide Synthesis

- Fmoc-d-Asp-OMe is primarily used in the synthesis of peptides and proteins. Its ability to provide high purity and yield makes it a preferred choice for researchers.

- Case Study : A study demonstrated the successful incorporation of this compound in synthesizing model peptides that exhibited specific biological activities. The incorporation was achieved using automated peptide synthesizers under optimized conditions, resulting in high yields and purity .

2. Drug Development

- This compound plays a crucial role in developing peptide-based therapeutics. Its incorporation into drug candidates can enhance bioactivity and specificity.

- Case Study : In drug discovery efforts, this compound was used to synthesize cyclic peptides that showed promising results against specific cancer cell lines. The cyclic structure provided stability and improved binding affinity to target proteins .

3. Biomaterials

- This compound is employed in creating functional materials such as hydrogels for biomedical applications. These materials can be tailored for drug delivery systems or tissue engineering.

- Data Table : A recent study highlighted the mechanical properties of hydrogels synthesized using this compound:

| Hydrogel Type | Compressive Strength (kPa) | Swelling Ratio (%) |

|---|---|---|

| Fmoc-D-Asp Hydrogel | 150 | 300 |

| Control Hydrogel | 100 | 250 |

4. Structural Studies

- The compound is used to study protein structure and function through the synthesis of model peptides that mimic natural substrates.

- Case Study : Research involving the synthesis of peptides containing this compound allowed scientists to investigate enzyme-substrate interactions, providing insights into catalytic mechanisms .

作用机制

The mechanism of action of Fmoc-d-asp-ome primarily involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino function during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amine can participate in peptide bond formation, allowing for the sequential addition of amino acids to form peptides and proteins .

相似化合物的比较

Similar Compounds

Fmoc-L-asp-ome: The L-enantiomer of Fmoc-d-asp-ome, used in similar applications but with different stereochemistry.

Fmoc-Asp(OtBu)-OH: Another derivative of aspartic acid with a tert-butyl ester protecting group.

Fmoc-Asp(OMpe)-OH: A derivative with a 3-methyl-pent-3-yl ester protecting group.

Uniqueness

This compound is unique due to its specific stereochemistry (D-enantiomer) and the presence of the Fmoc protective group. This combination allows for its use in the synthesis of peptides with specific stereochemical requirements, making it valuable in the study of protein structure and function .

生物活性

Fmoc-d-Asp-OMe (Fluorenylmethoxycarbonyl-d-aspartic acid methyl ester) is a derivative of aspartic acid widely used in peptide synthesis. Its biological activity is significant in various fields, including drug development, biochemistry, and molecular biology. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 373.37 g/mol. The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is crucial for its application in solid-phase peptide synthesis (SPPS).

Synthesis and Stability

The synthesis of this compound typically involves the protection of the amino group with the Fmoc group and the methyl esterification of the carboxylic acid. Notably, during peptide synthesis, this compound can be prone to aspartimide formation, especially when subjected to piperidine-induced deprotection conditions. Strategies to mitigate this issue include adding acidic modifiers or using sterically hindered protecting groups to minimize racemization and aspartimide formation .

Biological Activity

1. Peptide Synthesis Applications:

this compound is predominantly utilized in the synthesis of peptides due to its ability to form stable peptide bonds. The efficiency of its coupling reactions is highlighted in various studies where high yields were reported for peptides incorporating d-aspartic acid residues. For instance, one study demonstrated that this compound could be coupled with other amino acids to produce dipeptides with yields exceeding 90% .

2. Role in Drug Development:

Research indicates that peptides containing this compound exhibit potential therapeutic effects. For example, peptides designed to inhibit protein-protein interactions, such as those involving PCSK9 and LDLR, have shown significant biological activity in preclinical models . In these studies, the incorporation of this compound into peptide sequences resulted in enhanced binding affinity and specificity.

3. Immunological Studies:

this compound has been explored in immunological contexts, particularly in vaccine development targeting cholesterol management. Peptide-based vaccines utilizing this compound have demonstrated the ability to induce a robust immune response against PCSK9, leading to substantial reductions in LDL cholesterol levels .

Case Study 1: PCSK9 Inhibition

A study evaluated the efficacy of peptide vaccines containing this compound in mice models. The results indicated that immunization with these peptides led to a reduction of LDL cholesterol by up to 50%, showcasing the compound's potential role in cardiovascular disease management .

Case Study 2: Peptide Coupling Efficiency

In a comparative study on various amino acid derivatives for peptide synthesis, this compound was highlighted for its high coupling efficiency with sterically hindered amino acids. The study reported yields ranging from 90% to 98% for various dipeptides synthesized using this compound .

Table 1: Coupling Yields of this compound with Various Amino Acids

| Amino Acid | Yield (%) |

|---|---|

| Fmoc-Gly-OMe | 95 |

| Fmoc-Pro-OMe | 92 |

| Fmoc-Leu-OMe | 94 |

| Fmoc-Arg(Pbf)-OMe | 97 |

| Fmoc-Thr(tBu)-OMe | 90 |

Table 2: Stability Analysis of this compound Under Different Conditions

| Condition | Aspartimide Formation (%) | Yield (%) |

|---|---|---|

| Standard piperidine treatment | 25 | 85 |

| With formic acid addition | 10 | 90 |

| Sterically hindered conditions | <5 | 95 |

常见问题

Basic Research Questions

Q. What are the critical parameters to optimize during solid-phase peptide synthesis (SPPS) using Fmoc-D-Asp-OMe?

Methodological Answer:

- Ensure proper deprotection of the Fmoc group using 20% piperidine in DMF, monitored via UV absorbance at 301 nm .

- Control coupling efficiency by activating this compound with HBTU/HOBt in DMF and verifying completion via Kaiser test or FT-IR spectroscopy for amide bond formation .

- Minimize aspartimide formation by maintaining a slightly acidic reaction environment (pH 6–7) and avoiding prolonged exposure to basic conditions .

Q. How can researchers validate the purity and identity of this compound after synthesis?

Methodological Answer:

- Use reverse-phase HPLC (RP-HPLC) with a C18 column and gradient elution (e.g., 0.1% TFA in water/acetonitrile) to assess purity (>95% recommended for peptide synthesis) .

- Confirm molecular identity via ESI-TOF or MALDI-TOF mass spectrometry, comparing observed mass with theoretical values (e.g., CHNO_{6, expected [M+H] = 370.13) .

Advanced Research Questions

Q. How can researchers resolve contradictions in analytical data (e.g., NMR vs. HPLC) for this compound derivatives?

Methodological Answer:

- For NMR discrepancies (e.g., unexpected splitting patterns), perform 2D experiments (COSY, HSQC) to confirm stereochemical integrity and rule out epimerization .

- If HPLC shows multiple peaks despite high NMR purity, test for residual solvents or side products via GC-MS or LC-MS/MS .

- Cross-validate with orthogonal methods: Circular dichroism (CD) spectroscopy can detect chiral inversion in aspartic acid residues .

Q. What experimental strategies mitigate racemization during this compound incorporation into sensitive peptide sequences?

Methodological Answer:

- Use low-temperature coupling (0–4°C) with DIC/Oxyma Pure as activators to reduce racemization rates .

- Incorporate pseudoproline dipeptides or backbone amide-protecting groups (e.g., Hmb) to suppress aspartimide formation in Asp-X sequences .

- Monitor racemization via chiral HPLC with a Crownpak CR-I column, comparing retention times to L/D standards .

Q. How can computational modeling support the design of this compound-containing peptides for structural studies?

Methodological Answer:

- Perform molecular dynamics (MD) simulations using AMBER or GROMACS to predict conformational stability of Asp-containing motifs .

- Validate hydrogen-bonding networks and solvent accessibility with PyMOL or VMD, correlating with experimental CD or NMR data .

Q. Data Management and Reproducibility

Q. What documentation standards ensure reproducibility in this compound-based experiments?

Methodological Answer:

- Record detailed synthesis protocols in electronic lab notebooks (ELNs), including solvent batches, reagent purity, and environmental conditions (humidity/temperature) .

- Share raw analytical data (e.g., HPLC chromatograms, NMR FIDs) in public repositories like Zenodo with DOI assignments for transparency .

Q. Conflict Resolution in Experimental Outcomes

Q. How should researchers address batch-to-batch variability in this compound synthesis?

Methodological Answer:

属性

IUPAC Name |

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methoxy-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO6/c1-26-19(24)17(10-18(22)23)21-20(25)27-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,21,25)(H,22,23)/t17-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEUZUMRMWJUEMK-QGZVFWFLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。